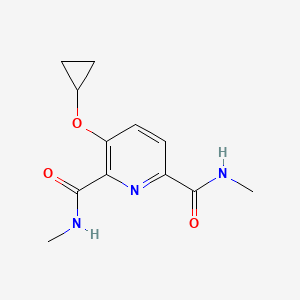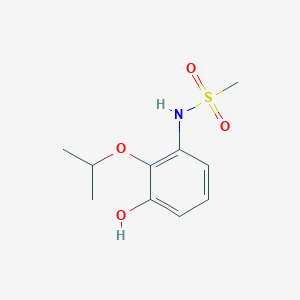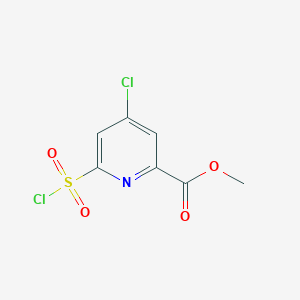
4-Methyl-1,3-oxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-oxazole-2-sulfonyl chloride typically involves the reaction of 4-methyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methyl-1,3-oxazole+Chlorosulfonic acid→4-Methyl-1,3-oxazole-2-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
4-Methyl-1,3-oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-Methyl-1,3-oxazole-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
4-Methyl-1,3-oxazole-2-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
4-Methyl-1,3-oxazole-2-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, oxidation, and reduction, sets it apart from similar compounds with different functional groups.
Properties
Molecular Formula |
C4H4ClNO3S |
|---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
4-methyl-1,3-oxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
InChI Key |
IOELRFRRWNNNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
![2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine](/img/structure/B14856624.png)



![2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine](/img/structure/B14856650.png)


![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14856672.png)



